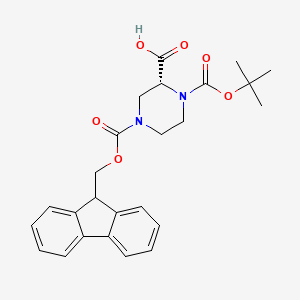

(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHNNCSUTNWKFC-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427826 | |

| Record name | (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209593-18-0 | |

| Record name | (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, a key building block in modern medicinal chemistry and peptide synthesis. This document is structured to deliver not just data, but also the underlying scientific principles and field-proven experimental insights necessary for its effective application in research and development.

Introduction: The Strategic Importance of Orthogonally Protected Piperazines

This compound is a chiral, bifunctional scaffold of significant interest in drug discovery. Its rigid piperazine core can introduce favorable conformational constraints into peptide and small molecule structures, a critical aspect in optimizing biological activity and metabolic stability. The strategic placement of two distinct and orthogonally removable protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—allows for selective chemical manipulation at two different sites of the molecule. This feature is invaluable in the synthesis of complex peptides, peptidomimetics, and combinatorial libraries. Understanding the fundamental physicochemical properties of this building block is paramount for its successful incorporation into synthetic workflows and for predicting the characteristics of the final compounds.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting its behavior in various experimental settings.

Molecular Structure and Identity

The foundational attributes of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₈N₂O₆ | [1] |

| Molecular Weight | 452.50 g/mol | [1] |

| CAS Number | 209593-18-0 | [2] |

| Appearance | White to off-white solid | [3] |

| InChI Key | ZVHNNCSUTNWKFC-OAQYLSRUSA-N | |

| SMILES | CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24 |

Melting Point: An Indicator of Purity and Stability

The melting point is a critical parameter for assessing the purity of a solid compound. For this compound, a predicted melting point is available, which serves as a useful, albeit preliminary, benchmark.

| Property | Value | Note |

| Melting Point | ~156 °C (Predicted) | This is a computationally predicted value and should be confirmed experimentally. For comparison, the related compound 1,4-Di-Boc-piperazine-2-carboxylic acid has an experimental melting point of 142-148 °C. |

Expert Insight: The relatively high melting point is indicative of a stable crystal lattice structure, which is common for compounds with both hydrogen bond donors (carboxylic acid) and acceptors, as well as rigid aromatic systems (Fmoc group).

Experimental Protocol: Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid. A narrow melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a rapid rate until it is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

-

Solubility Profile: A Key to Reaction and Formulation Success

The solubility of this compound is dictated by the interplay of its polar carboxylic acid group, the non-polar Boc and Fmoc protecting groups, and the piperazine core.

| Solvent | Solubility | Rationale and Expert Insight |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] The polar aprotic nature of DMSO effectively solvates both the polar and non-polar regions of the molecule. |

| N,N-Dimethylformamide (DMF) | Soluble | [3] Similar to DMSO, DMF is a polar aprotic solvent widely used in peptide synthesis and is an excellent solvent for this compound. |

| Water | Insoluble | The large, hydrophobic Fmoc and Boc groups dominate the molecule's character, leading to poor solubility in water.[2] |

| Methanol, Ethanol | Sparingly Soluble to Soluble | The polarity of these protic solvents allows for some interaction with the carboxylic acid, but the large non-polar groups limit high solubility. |

| Dichloromethane (DCM) | Sparingly Soluble | While DCM can dissolve some protected amino acids, the presence of the polar carboxylic acid group in this compound limits its solubility. |

Trustworthiness: The solubility profile underscores the importance of solvent selection in synthetic protocols. For instance, in peptide coupling reactions, DMF or DMSO would be the solvents of choice to ensure complete dissolution of the reactants.

Experimental Protocol: Semi-Quantitative Solubility Determination

Principle: This protocol provides a systematic approach to estimate the solubility of the compound in various solvents, which is crucial for selecting appropriate reaction and purification conditions.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, acetonitrile, ethyl acetate, DCM, DMF, DMSO).

-

Sample Preparation: Accurately weigh 1 mg of this compound into separate small, clear vials for each solvent.

-

Titration and Observation:

-

To each vial, add the respective solvent in 100 µL increments.

-

After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

-

Record the volume of solvent required to fully dissolve the compound.

-

-

Data Interpretation: The solubility can be qualitatively categorized as:

-

Very Soluble: < 1 mL

-

Freely Soluble: 1 - 10 mL

-

Soluble: 10 - 30 mL

-

Sparingly Soluble: 30 - 100 mL

-

Slightly Soluble: 100 - 1000 mL

-

Very Slightly Soluble: 1000 - 10,000 mL

-

Insoluble: > 10,000 mL

-

Acidity Constant (pKa): Predicting Ionization State

The pKa value is essential for understanding the ionization state of the carboxylic acid group at a given pH. This, in turn, influences its reactivity, solubility, and interactions with other molecules.

| Property | Value | Rationale and Expert Insight |

| pKa (Carboxylic Acid) | ~3.68 (Predicted) | [3] This predicted value is in the expected range for a carboxylic acid. The electron-withdrawing effects of the adjacent nitrogen atoms in the piperazine ring may slightly increase its acidity compared to a simple alkyl carboxylic acid. |

Expertise & Experience: The pKa value indicates that at physiological pH (~7.4), the carboxylic acid group will be predominantly in its deprotonated, carboxylate form. This is a critical consideration for designing biological assays and for purification strategies such as ion-exchange chromatography.

Experimental Protocol: pKa Determination by Titration

Principle: The pKa of the carboxylic acid can be determined by titrating a solution of the compound with a strong base and monitoring the pH. The pKa is the pH at which the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., 50:50 methanol:water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra of this compound are expected to be complex due to the presence of multiple, distinct proton and carbon environments, and potential conformational isomers.[4][5]

Expected ¹H NMR Features:

-

Boc Group: A characteristic singlet around 1.4 ppm integrating to 9 protons.

-

Piperazine Ring: A series of complex multiplets in the 2.5-4.5 ppm region corresponding to the non-equivalent methylene and methine protons.

-

Fmoc Group: A series of aromatic protons in the 7.2-7.8 ppm region, and the characteristic CH and CH₂ protons of the fluorenylmethoxy group.

-

Carboxylic Acid: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

Expert Insight: Temperature-dependent NMR studies on similar N-acylated piperazines have shown the presence of conformational isomers (rotamers) due to restricted rotation around the amide bonds.[6] This can lead to a doubling of some signals in the NMR spectrum at room temperature.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-2500 (broad) | Carboxylic Acid | O-H stretch |

| ~1740 | Carbonyl (Fmoc) | C=O stretch |

| ~1690 | Carbonyl (Boc & COOH) | C=O stretch |

| ~1600, ~1480 | Aromatic Ring (Fmoc) | C=C stretch |

| ~1250, ~1160 | C-O stretch |

Trustworthiness: The presence of these characteristic absorption bands provides strong evidence for the integrity of the molecule's structure, including the presence of both protecting groups and the carboxylic acid.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak: [M+H]⁺ at m/z 453.20, [M+Na]⁺ at m/z 475.18.

-

Key Fragmentation Pathways:

Sources

- 1. scbt.com [scbt.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chembk.com [chembk.com]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. researchgate.net [researchgate.net]

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of Piperazine-Based Amino Acids

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its prevalence in FDA-approved drugs stems from the unique physicochemical properties conferred by the two nitrogen atoms.[2][3] These heteroatoms can serve as hydrogen bond acceptors or donors, enhancing aqueous solubility and bioavailability, and allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[3] When incorporated into an amino acid framework, the piperazine ring creates a conformationally restricted, non-proteinogenic amino acid that serves as a valuable building block for peptides and small molecule therapeutics.[4]

These structures are integral to a wide array of pharmaceuticals, including kinase inhibitors like Imatinib, HIV protease inhibitors such as Indinavir, and various agents targeting the central nervous system.[1][3][5] The ability to precisely control the stereochemistry and substitution on both the carbon and nitrogen atoms of the piperazine core is paramount for optimizing biological activity. However, the synthesis of enantiomerically pure, and often orthogonally protected, piperazine-based amino acids presents significant synthetic challenges.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core strategies for synthesizing and characterizing these vital chemical entities. It moves beyond simple protocols to explain the underlying principles that govern synthetic choices and analytical outcomes, ensuring a robust and reproducible approach to this important class of molecules.

Part 1: Strategic Synthesis of Piperazine-Based Amino Acids

The successful synthesis of a piperazine-based amino acid hinges on two critical objectives: establishing the desired stereochemistry at the α-carbon and implementing a versatile protecting group strategy to allow for selective functionalization of the two distinct nitrogen atoms.

Asymmetric Synthesis: Controlling Chirality

Achieving high enantiomeric purity is non-negotiable in modern drug development. Several authoritative strategies have been established to produce optically active piperazine-2-carboxylic acid derivatives.

One of the most direct and reliable methods involves starting with enantiomerically pure α-amino acids from the natural chiral pool.[1][6][7] This strategy leverages the pre-existing stereocenter of the amino acid to construct the piperazine ring. An efficient four-step synthesis can transform chiral amino acids into 6-substituted piperazine-2-acetic acid esters, for example.[6] This approach is powerful for creating diverse libraries of substituted piperazines for screening.

When a suitable chiral precursor is unavailable, catalytic asymmetric synthesis provides a powerful alternative.

-

Asymmetric Hydrogenation: Pyrazinecarboxylic acid derivatives can be subjected to asymmetric hydrogenation using a chiral rhodium complex as a catalyst. This method directly establishes the stereocenter on the heterocyclic ring and can be suitable for industrial-scale production as it avoids racemic resolution.[8]

-

Palladium-Catalyzed Allylic Alkylation: A highly effective method for producing α-secondary and α-tertiary piperazines involves the asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[1][5] This reaction creates a new stereocenter with high enantioselectivity, and the resulting piperazinone can be readily reduced to the corresponding piperazine.[1]

The Imperative of Orthogonal Protection

The two nitrogen atoms of the piperazine ring (N1 and N4) possess distinct chemical environments relative to the carboxylic acid at C2. For their use as versatile building blocks, it is often essential to differentiate them with "orthogonal" protecting groups—groups that can be removed under different, non-interfering conditions.[9][10] This allows for selective chemical modification at one nitrogen while the other remains protected.

Commonly used protecting groups include:

-

Boc (tert-Butoxycarbonyl): Acid-labile. Removed with acids like trifluoroacetic acid (TFA).

-

Cbz (Carboxybenzyl): Removed by hydrogenolysis.

-

Benzyl (Bn): Also removed by hydrogenolysis.

-

Fmoc (Fluorenylmethyloxycarbonyl): Base-labile. Removed with bases like piperidine.

The synthesis of an orthogonally protected derivative, such as (S)-1-Cbz-4-Boc-piperazine-2-carboxylic acid, provides a scaffold where the N4-Boc group can be removed to allow for substitution, while the N1-Cbz and the carboxylic acid remain protected for later modifications, such as peptide coupling.

Part 2: A Validated Experimental Protocol

Trustworthiness in synthesis comes from detailed, reproducible protocols. The following procedure describes the synthesis of a di-Boc protected piperazine-2-carboxylic acid, a common and useful intermediate.

Protocol: Synthesis of 1,4-Di(tert-butoxycarbonyl)-(S)-piperazine-2-carboxylic acid

This protocol is adapted from established procedures for the exhaustive N-protection of piperazine-2-carboxylic acid dihydrochloride.[11][12] The use of a large excess of di-tert-butyl dicarbonate (Boc₂O) and a suitable base ensures complete protection of both nitrogen atoms.

Materials:

-

(S)-Piperazine-2-carboxylic acid dihydrochloride

-

Methanol (MeOH)

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water (H₂O)

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Slurry Formation: To a round-bottom flask, add (S)-piperazine-2-carboxylic acid dihydrochloride (e.g., 19.3 g, 91.2 mmol) and methanol (100 mL) to form a slurry.[12]

-

Basification: Add triethylamine (3.0 equivalents, 273 mmol) to the slurry to neutralize the hydrochloride salt and deprotonate the amino groups.

-

Boc Protection: Prepare a solution of di-tert-butyl dicarbonate (2.5 equivalents, 229 mmol) in methanol (100 mL). Add this solution dropwise to the reaction mixture over 20 minutes. The use of excess Boc anhydride is crucial to drive the reaction to completion, protecting both the N1 and N4 positions.

-

Reaction: Stir the mixture overnight at 50 °C. The elevated temperature facilitates the reaction kinetics for the less reactive secondary amine acylation.

-

Work-up:

-

Remove the solvent under reduced pressure (evaporate to dryness).

-

Add water (250 mL) to the residue.

-

Adjust the pH of the aqueous solution to pH 2 using 1N HCl. This step protonates any excess triethylamine and prepares the product for extraction.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL). The desired product is organic-soluble.

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Final Product: The resulting 1,4-di(tert-butoxycarbonyl)-(S)-piperazine-2-carboxylic acid is typically a white solid that can be further purified by recrystallization if necessary.[11]

Part 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized piperazine-based amino acid. A multi-technique approach is required for a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. However, the spectra of N-acylated piperazines are often complex due to two dynamic processes occurring in solution.[13][14]

-

Chair Interconversion: The piperazine ring exists in a chair conformation that can interconvert. At room temperature, this process can be slow on the NMR timescale, leading to broadened signals or distinct signals for axial and equatorial protons.

-

Amide Bond Rotation: The N-acyl groups (like Boc or Cbz) introduce a partial double bond character between the carbonyl carbon and the nitrogen. Rotation around this C-N bond is restricted, leading to the presence of rotamers (conformational isomers), which can double the number of observed signals for the piperazine ring protons and carbons.[13][15]

Temperature-dependent NMR studies can be performed to analyze these dynamic behaviors. As the temperature is increased, the signals for the different conformers or rotamers will broaden, coalesce at a specific temperature (Tc), and then sharpen into a single time-averaged signal.[13][15]

Typical Spectroscopic Data for a Protected Derivative:

| Technique | Observation | Interpretation |

| ¹H NMR | Complex multiplets in the 2.8-4.8 ppm range. A broad singlet around 1.4-1.5 ppm. | The upfield multiplets correspond to the seven piperazine ring protons. The singlet is characteristic of the 9 protons of the Boc group(s).[11][16] The complexity arises from diastereotopicity, conformational effects, and potential rotamers. |

| ¹³C NMR | Signals for piperazine ring carbons typically appear between 40-60 ppm. Carboxylic acid C=O at ~170-175 ppm. Boc C=O at ~155 ppm. Boc quaternary C at ~80 ppm. | Confirms the carbon skeleton and the presence of protecting groups. The presence of rotamers can lead to more than the expected number of signals for the ring carbons.[15] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common soft ionization technique that typically shows the protonated molecule [M+H]⁺.[16][17] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[17] Fragmentation patterns observed in MS/MS experiments can also provide structural information, often showing characteristic losses related to the protecting groups or cleavage of the piperazine ring.[18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for assessing purity and, crucially, for determining enantiomeric integrity.

-

Purity Analysis (Reverse-Phase HPLC): A standard C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid) is used to determine the chemical purity of the compound.[20][21] The product should appear as a single major peak.

-

Chiral Analysis (Chiral HPLC): Determining the enantiomeric excess (ee) is a critical quality control step. This requires a specialized chiral stationary phase (CSP).[]

-

Methodology: The enantiomers are separated on a chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak®) or a macrocyclic glycopeptide (e.g., CHIROBIOTIC®).[23][24]

-

Rationale: The chiral selector in the stationary phase interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

-

Protocol Example: An isocratic mobile phase, often a mixture of hexane/isopropanol or acetonitrile/methanol with a small amount of an additive like diethylamine, is used.[23] The ee is calculated from the relative peak areas of the two enantiomers. An ee of >99% is typically required for pharmaceutical applications.

-

Conclusion

Piperazine-based amino acids are sophisticated, high-value building blocks that empower the discovery of novel therapeutics. Their successful synthesis and application demand a deep understanding of stereoselective reactions, orthogonal protection strategies, and the nuances of their analytical characterization. The dynamic conformational behavior of the piperazine ring in solution presents unique challenges, particularly in NMR analysis, but also offers opportunities for designing molecules with specific three-dimensional orientations. By integrating the robust synthetic and analytical methodologies outlined in this guide, researchers can confidently produce and validate these critical scaffolds, accelerating the journey from molecular design to clinical candidate.

References

-

Title: Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

- Source: Google Patents (US5945534A)

-

Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: National Institutes of Health (NIH) Public Access URL: [Link]

-

Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: The Stoltz Group, Caltech URL: [Link]

-

Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines Source: ResearchGate URL: [Link]

- Source: Google Patents (EP0756593B1)

-

Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: MDPI URL: [Link]

-

Title: Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL: [Link]

-

Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

-

Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed Central (PMC) URL: [Link]

-

Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]

- Source: Google Patents (CA2186023C)

-

Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Source: ChemRxiv (Cambridge Open Engage) URL: [Link]

-

Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES Source: Revue Roumaine de Chimie URL: [Link]

-

Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: PubMed Central (PMC) URL: [Link]

-

Title: An evolving role of piperazine moieties in drug design and discovery Source: PubMed URL: [Link]

-

Title: Synthesis of N,N′-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of N, N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid Source: CAS号查询 (cas-qs.com) URL: [Link]

-

Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling Source: Oak Ridge National Laboratory URL: [Link]

-

Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: CORE URL: [Link]

-

Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: Mass spectra and major fragmentation patterns of piperazine designer... Source: ResearchGate URL: [Link]

-

Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery Source: Bentham Science URL: [Link]

-

Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: PubMed Central (PMC) URL: [Link]

-

Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: PubMed URL: [Link]

-

Title: Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes Source: PubMed Central (PMC) URL: [Link]

-

Title: Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: HPLC Methods for analysis of Piperazine Source: HELIX Chromatography URL: [Link]

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 标题:Synthesis of N, N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid【化源网】 [chemsrc.com]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 14. impact.ornl.gov [impact.ornl.gov]

- 15. mdpi.com [mdpi.com]

- 16. Page loading... [guidechem.com]

- 17. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. helixchrom.com [helixchrom.com]

- 23. jocpr.com [jocpr.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

The Architecture of Stability: A Technical Guide to Constrained Amino Acids in Peptide Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Native peptides, despite their exquisite biological specificity, are often hobbled as therapeutic agents by their conformational flexibility and susceptibility to proteolytic degradation. This guide provides an in-depth exploration of the strategies, synthesis, and analysis of peptides incorporating constrained amino acids. By reducing conformational flexibility, these modifications offer a powerful approach to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low binding affinity, thereby paving the way for a new generation of sophisticated therapeutics.[1][2] This document serves as a technical resource for researchers and drug developers, detailing the core principles, key methodologies, and practical applications of conformational constraint in modern peptide science.

The Foundational Imperative: Why Constrain a Peptide?

In solution, a linear peptide exists not as a single, static structure but as a dynamic ensemble of rapidly interconverting conformations. While this flexibility allows for adaptation, it imposes two significant penalties in a therapeutic context:

-

The Entropic Cost of Binding: For a peptide to bind its target receptor, it must adopt a specific, "bioactive" conformation. The transition from a high-entropy, flexible state to a low-entropy, rigid, bound state is thermodynamically unfavorable. This entropic penalty directly reduces the overall binding affinity (ΔG = ΔH - TΔS). By pre-organizing the peptide into a conformation that closely resembles its bound state, the entropic cost of binding is minimized, leading to a significant increase in binding affinity and specificity.[1]

-

Susceptibility to Proteolysis: Proteolytic enzymes recognize and cleave peptides that adopt extended, flexible conformations. The inherent flexibility of many native peptides makes them ideal substrates for proteases, resulting in a short in-vivo half-life. Introducing structural rigidity can sterically hinder the approach of these enzymes, dramatically enhancing metabolic stability.[1][3][4]

The core directive of peptide constraint is, therefore, to reshape the peptide's energy landscape, favoring a single or a limited subset of conformations that are optimized for biological activity and survival in a physiological environment.

A Lexicon of Constraint: Key Classes and Their Structural Impact

The toolkit for inducing conformational constraint is diverse, with each class of constrained amino acid imparting distinct structural biases. The choice of which tool to use is dictated by the desired secondary structure and the specific biological target.

Main-Chain Constraints: Modifying the Peptide Backbone

These modifications directly restrict the rotational freedom of the backbone dihedral angles (φ, ψ), thereby dictating the overall fold of the peptide.

-

α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with an alkyl group creates a sterically hindered residue that severely restricts the allowable φ and ψ angles.[5][6] The most well-studied example is α-aminoisobutyric acid (Aib) , which possesses a gem-dimethyl group at the α-carbon.[7][8] This substitution strongly promotes the formation of helical structures, particularly the compact 3₁₀-helix, but also the α-helix in longer sequences.[7][9][10][11] This makes Aib an invaluable tool for stabilizing helical motifs in peptides designed to mimic helical protein domains or target GPCRs.[7][12]

-

N-Alkylated Amino Acids: The substitution of a backbone amide proton, most commonly with a methyl group (N-methylation), is a subtle but powerful modification.[1] It achieves two primary effects: it eliminates a hydrogen bond donor, which can be used to disrupt undesired secondary structures like β-sheets, and it lowers the energy barrier for the cis-amide bond conformation, influencing turns.[11][12] Crucially, the lack of an amide proton provides a steric shield against many proteases, enhancing stability.[1]

-

Lactam-Bridged Dipeptides: These constraints involve cyclizing the side chains of two amino acids to form a lactam ring, effectively locking a specific turn conformation. The "Freidinger lactam," for example, is a well-known inducer of Type II β-turns and has been instrumental in developing peptidomimetics with improved potency and stability.[13][14]

Side-Chain and Stereochemical Constraints

These strategies utilize the inherent properties of specific side chains or stereochemistry to influence the peptide's structure and function.

-

Cyclic Amino Acids (Proline & Hydroxyproline): Proline's side chain famously loops back to form a five-membered ring with its own backbone nitrogen. This inherently constrains the φ dihedral angle to approximately -75°, making it a potent "helix breaker" but a strong inducer of β-turns.[15] The post-translational hydroxylation of proline to 4-hydroxyproline (Hyp) is critical for the stability of the collagen triple helix, demonstrating how a subtle side-chain modification can dictate the structure of a major protein.[16][17][18]

-

D-Amino Acids: The incorporation of D-amino acids, the mirror images of the natural L-amino acids, is a highly effective strategy for enhancing proteolytic resistance.[3][4][19] Proteases are chiral enzymes optimized to recognize L-amino acid sequences; the presence of a D-residue at or near the cleavage site disrupts this recognition, effectively halting degradation.[4][20] Furthermore, a D-amino acid can induce unique local backbone conformations, which can be exploited to fine-tune the peptide's overall structure and biological activity.[3][19][21]

Table 1: Summary of Common Constrained Amino Acids and Their Effects

| Class of Constraint | Example(s) | Primary Structural Effect | Key Advantages |

| α,α-Disubstitution | α-Aminoisobutyric acid (Aib) | Strongly promotes 3₁₀ and α-helical conformations.[7][8][10] | Potent helix stabilization, increased metabolic stability.[7] |

| N-Alkylation | N-Methyl-Alanine | Favors cis-amide bonds, disrupts H-bonding.[1][12] | Enhanced proteolytic resistance, improved membrane permeability.[1] |

| Cyclic Amino Acids | Proline, Hydroxyproline | Restricts φ angle, induces β-turns.[15] | Stabilizes turn motifs, crucial for collagen structure.[18] |

| Stereochemical Isomers | D-Alanine, D-Leucine | Induces local conformational changes, disrupts L-patterns. | High resistance to proteolysis, can alter receptor selectivity.[3][4][20] |

| Lactam Bridges | Freidinger Lactam | Mimics and stabilizes β-turn conformations.[13][14] | Pre-organizes peptide for receptor binding, enhances potency.[14] |

The Design-Synthesize-Analyze Workflow: A Practical Framework

The development of a constrained peptide therapeutic is an iterative process involving rational design, chemical synthesis, and rigorous biophysical and functional analysis.

Caption: Iterative workflow for constrained peptide drug development.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Aib

This protocol outlines the manual synthesis of a peptide containing the sterically hindered amino acid, Aib, using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Aib-OH)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% Piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine/DMF twice (5 min and 15 min). Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Standard Amino Acid Coupling:

-

Pre-activate a solution of Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 2 minutes.

-

Add the activation mixture to the resin and shake for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x). Confirm completion with a Kaiser test.

-

-

Aib Coupling (Sterically Hindered):

-

Causality Note: The gem-dimethyl group of Aib sterically hinders the coupling reaction, often leading to incomplete acylation with standard methods.[7] A longer coupling time and/or a double coupling strategy is required for high efficiency.

-

Prepare the activation mixture for Fmoc-Aib-OH as in step 3.

-

Add the mixture to the deprotected resin and allow it to react for 4-6 hours.

-

Perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3/4 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and air dry. Purify the peptide using reverse-phase HPLC (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Experimental Protocol: Proteolytic Stability Assay

This protocol provides a self-validating system to quantify the increase in stability conferred by a constrained amino acid.

Materials:

-

Purified native peptide and constrained analogue

-

Human Serum or a specific protease solution (e.g., 1 mg/mL Trypsin in PBS)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching Solution: 10% TFA in Acetonitrile

-

RP-HPLC system with a C18 column

Methodology:

-

Standard Curve Preparation: Prepare a standard curve for both the native and constrained peptides by injecting known concentrations onto the HPLC to correlate peak area with concentration.

-

Assay Setup:

-

Prepare stock solutions of each peptide (e.g., 1 mg/mL in reaction buffer).

-

In separate microcentrifuge tubes, mix 50 µL of peptide stock with 450 µL of pre-warmed (37°C) human serum or protease solution.

-

Immediately remove a 50 µL aliquot (this is the T=0 time point) and quench it by adding it to 50 µL of the quenching solution.

-

-

Time-Course Incubation: Incubate the remaining reaction mixtures at 37°C.

-

Sample Collection: At subsequent time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw 50 µL aliquots and quench them as described in step 2.

-

Sample Analysis:

-

Centrifuge all quenched samples to pellet precipitated proteins.

-

Analyze the supernatant from each time point by RP-HPLC.

-

-

Data Analysis:

-

Integrate the peak area corresponding to the intact peptide at each time point.

-

Using the standard curve, convert the peak area to the percentage of peptide remaining relative to the T=0 sample.

-

Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) for both the native and constrained peptides. The expected result is a significantly longer half-life for the constrained analogue.

-

Impact on Function: From Enhanced Binding to Drug Development

The structural rigidity imparted by constrained amino acids translates directly into functional advantages that are highly sought after in drug development.

-

Enhanced Binding Affinity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding is significantly reduced, leading to orders-of-magnitude increases in binding affinity (Kd). This allows for lower effective doses and reduced off-target effects.[1][22]

-

Improved Receptor Selectivity: Different receptor subtypes often recognize subtly different conformations of the same endogenous ligand. A flexible peptide may bind non-selectively to multiple subtypes. In contrast, a constrained peptide can be locked into a conformation that is recognized by only one specific subtype, transforming a non-selective ligand into a highly selective tool or therapeutic.[23]

-

Increased Bioavailability: Beyond just resisting proteolysis, conformational control can influence a peptide's physicochemical properties. For instance, N-methylation can increase hydrophobicity and mask hydrogen bond donors, improving membrane permeability and even enabling oral bioavailability in some cases, a traditional holy grail for peptide drugs.[1][24]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 7. lifetein.com [lifetein.com]

- 8. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hydroxyproline Ring Pucker Causes Frustration of Helix Parameters in the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 19. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. biorxiv.org [biorxiv.org]

- 22. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 23. mdpi.com [mdpi.com]

- 24. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid: A Cornerstone for Advanced Peptide and Small Molecule Synthesis

Abstract

This technical guide provides an in-depth exploration of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid, a uniquely functionalized building block essential for modern drug discovery and peptide science. We will dissect the strategic importance of its orthogonal protection scheme, detail its application in Solid-Phase Peptide Synthesis (SPPS), and explore its role in creating structurally constrained peptides and advanced peptidomimetics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold to overcome synthetic challenges and unlock novel therapeutic modalities.

Core Compound Identification and Properties

The precise control over a synthetic route begins with a thorough understanding of the starting materials. This compound is a chiral, non-natural amino acid analogue whose utility is derived from the specific arrangement of its protective groups and the inherent conformational properties of the piperazine ring.

| Property | Value | Source(s) |

| CAS Number | 209593-18-0 | [][2] |

| Molecular Formula | C₂₅H₂₈N₂O₆ | [][2] |

| Molecular Weight | 452.50 g/mol | [][2] |

| Appearance | White to off-white solid | [] |

| Key Synonyms | (R)-4-N-Fmoc-1-N-Boc-piperazine-2-carboxylic acid | [] |

The structure features a piperazine-2-carboxylic acid core, which can be considered a constrained dipeptide isostere. The two nitrogen atoms are differentially protected: the N1 position with a tert-butyloxycarbonyl (Boc) group and the N4 position with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This specific arrangement is the key to its synthetic versatility.

Caption: Structure of this compound.

The Principle of Orthogonal Protection: A Synthetic Chemist's "Master Key"

The core value of this reagent lies in the concept of orthogonal protection . This strategy employs protecting groups that can be removed under distinct, non-interfering chemical conditions. In this case:

-

Fmoc (9-fluorenylmethyloxycarbonyl): This group is labile to mild basic conditions, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[][4] This allows for its removal without affecting the acid-sensitive Boc group or common acid-labile side-chain protecting groups (e.g., tBu, Trt).[]

-

Boc (tert-butyloxycarbonyl): This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[][4]

This orthogonality is not merely a matter of convenience; it is a foundational principle that enables complex, multi-step synthetic strategies.[5] It allows for selective deprotection and subsequent functionalization at either nitrogen atom of the piperazine core at any desired stage of the synthesis. This grants the chemist precise control over the construction of intricate molecular architectures, such as branched peptides, cyclic scaffolds, or molecules requiring divergent functionalization.[]

Caption: Orthogonal deprotection strategy for the title compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application for this building block is in Fmoc-based SPPS, a cornerstone technique for assembling peptides on an insoluble resin support.[6] The piperazine moiety can be incorporated to act as a rigid scaffold, induce specific secondary structures (e.g., β-turns), or improve the proteolytic stability of the final peptide.[7][8]

Field-Proven Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Pillar of Trustworthiness: Each step is followed by extensive washing to remove excess reagents and byproducts, ensuring high fidelity in the subsequent step. The optional capping step and the use of a qualitative test like the Kaiser test are self-validating mechanisms to confirm reaction completion.

Step 1: Resin Preparation and Swelling

-

Rationale: Proper swelling of the resin is critical to ensure that all reactive sites are accessible to reagents, maximizing reaction efficiency.

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

-

Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: N-terminal Fmoc Deprotection of the Resin-Bound Peptide

-

Rationale: The Fmoc group of the last coupled amino acid must be removed to expose the free amine for the next coupling reaction. A two-stage treatment ensures complete removal.

-

Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF. Agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

Step 3: Coupling of this compound

-

Rationale: Non-natural amino acids, especially sterically hindered ones like this piperazine derivative, often require more potent coupling reagents than standard carbodiimides to achieve high coupling efficiency and avoid deletion sequences.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA is a field-proven combination for difficult couplings.

-

In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HATU in a minimal volume of DMF.

-

Add 6-8 equivalents of N,N-Diisopropylethylamine (DIEA) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

Step 4: Monitoring and Optional Capping

-

Rationale: The Kaiser (ninhydrin) test provides a rapid qualitative assessment of free primary amines. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), a second coupling is required. Capping any unreacted amines with acetic anhydride prevents the formation of deletion-sequence byproducts.

-

Take a small sample of beads and perform the Kaiser test.

-

If the test is positive, repeat Step 3 (recoupling).

-

If the test remains positive or as a precautionary measure, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

Step 5: Continuation of Synthesis

-

Repeat the cycle from Step 2 for the next amino acid to be added to the sequence. The Fmoc group on the newly incorporated piperazine residue will be removed to continue chain elongation.

Sources

- 2. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

Conformational Analysis of N-Substituted Piperazine-2-Carboxylic Acids: A Synergistic Approach to Unlocking Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous blockbuster drugs.[1] Its unique structural and physicochemical properties, such as high water solubility and the ability to engage in multiple hydrogen bonding interactions, make it a highly desirable motif in drug design.[1][2] The introduction of substituents, particularly at the N1 and C2 positions to form N-substituted piperazine-2-carboxylic acids, creates chiral centers and introduces significant conformational complexity. Understanding the three-dimensional arrangement, or conformation, of these molecules is paramount, as it directly governs their interaction with biological targets and thus their therapeutic efficacy. This guide provides an in-depth exploration of the principles and state-of-the-art techniques used to dissect the conformational landscape of these critical pharmaceutical building blocks, blending theoretical foundations with practical, field-proven experimental and computational workflows.

The Conformational Landscape of the Piperazine Ring

The six-membered piperazine ring is not planar. Like cyclohexane, it adopts several non-planar conformations to minimize steric and torsional strain. The interplay between these forms is a dynamic equilibrium, the understanding of which is the first step in any rigorous conformational analysis.

The Chair Conformation: The Ground State

The chair conformation is the most thermodynamically stable form for the piperazine ring.[2][3][4] In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and all C-H and N-H bonds are staggered, minimizing torsional strain. Substituents on a chair conformation can occupy two distinct positions:

-

Axial (ax): Perpendicular to the general plane of the ring.

-

Equatorial (eq): Lying in the approximate plane of the ring.

The relative orientation of substituents on the two nitrogen atoms (N1 and N4) and the C2 carbon is a critical determinant of the molecule's overall shape and biological activity.

Boat and Twist-Boat Conformations: Accessible Higher-Energy States

While the chair form is strongly favored, higher-energy boat and twist-boat conformations are also part of the conformational equilibrium.[2][3] Although they represent only a minor population in solution for simple piperazines, their presence can become significant in specific molecular environments, such as when the piperazine nitrogen atoms coordinate to a metal center or when the molecule is constrained within a protein binding pocket.[2][4]

The Influence of N-Substituents and the 2-Carboxylic Acid Group

The introduction of substituents dramatically influences the conformational equilibrium. Key factors include:

-

Steric Hindrance: Bulky N-substituents generally prefer the equatorial position to minimize 1,3-diaxial interactions.

-

Electronic Effects: For N-acyl or N-aryl piperazines, the lone pair on the nitrogen atom conjugates with the adjacent π-system. This introduces partial double-bond character to the C-N bond, creating a "pseudoallylic strain" that can force adjacent C2 substituents into an axial orientation to minimize repulsion.[5]

-

Intramolecular Hydrogen Bonding: The 2-carboxylic acid group can form hydrogen bonds with the N1 or N4 nitrogen atoms or their substituents, which can lock the ring into a specific conformation.

Core Methodologies: An Integrated Experimental and Computational Workflow

A robust conformational analysis is not reliant on a single technique. It is a self-validating system where computational predictions inform experimental design, and experimental results validate and refine computational models.

Experimental Techniques: Probing Molecular Reality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation and dynamics of molecules in solution.[6]

Causality Behind NMR Choices: The choice of NMR experiment is dictated by the information sought. Standard ¹H and ¹³C NMR provide initial clues. If spectral lines are broad at room temperature, it suggests a dynamic process, such as ring inversion or amide bond rotation, occurring at a rate comparable to the NMR timescale. This observation is the direct causal trigger for performing variable-temperature (VT) NMR experiments.[7][8][9]

Key NMR Parameters:

-

³J Coupling Constants: The coupling constant between vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between axial and equatorial protons.

-

Chemical Shift (δ): Axial and equatorial protons reside in different magnetic environments, leading to distinct chemical shifts.

-

Nuclear Overhauser Effect (NOE): NOE correlations (observed in NOESY or ROESY experiments) arise between protons that are close in space (< 5 Å), providing definitive proof of their relative stereochemistry.

| Proton Relationship | Typical Dihedral Angle | Typical ³JHH (Hz) |

| axial - axial | ~180° | 8 - 13 |

| axial - equatorial | ~60° | 2 - 5 |

| equatorial - equatorial | ~60° | 2 - 5 |

| Table 1: Typical vicinal proton coupling constants in a piperazine chair conformation. |

Protocol: Variable-Temperature (VT) ¹H NMR for Dynamic Analysis

-

Preparation: Prepare a ~10-20 mM solution of the N-substituted piperazine-2-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that remains liquid over the desired temperature range.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Note any broad signals.

-

Cooling: Decrease the sample temperature in increments of 10-15 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

-

Decoalescence: As the temperature is lowered, the rate of conformational exchange slows. A broad peak will resolve into two or more distinct signals. The point where this resolution becomes apparent is below the coalescence temperature (Tc).

-

Heating: From ambient temperature, increase the sample temperature in similar increments.

-

Coalescence: As the temperature rises, the rate of exchange increases. Distinct signals corresponding to the interconverting conformers will broaden, merge into a single broad peak, and finally sharpen into a time-averaged signal. The temperature at which the signals merge is the coalescence temperature (Tc).

-

Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the dynamic process from the coalescence temperature and the frequency separation (Δν) of the signals at low temperature.

-

ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc / Δν)]

-

This protocol allows for the quantification of energy barriers for processes like ring inversion and, crucially for N-acylated piperazines, the hindered rotation around the C(O)-N amide bond.[7][9][10]

Single-Crystal X-ray Diffraction (XRD)

XRD provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[11]

Expertise & Causality: While NMR reveals the dynamic behavior in solution, XRD provides the static ground truth for a single conformational state. This is invaluable for validating the lowest-energy conformer predicted by computational methods.[9] Discrepancies between the solid-state (XRD) and solution-state (NMR) conformations are not failures but rather key insights, often pointing to the influence of crystal packing forces versus solvation effects.

Protocol: From Molecule to Structure

-

Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Other methods include slow cooling or vapor diffusion.

-

Crystal Selection: Mount a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and their positions and thermal parameters are refined to achieve the best fit with the experimental data.

-

Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and torsion angles that define the piperazine ring's pucker and the orientation of all substituents.

Computational Chemistry: The In Silico Laboratory

Computational methods are essential for exploring the full conformational energy landscape, calculating the relative stabilities of different conformers, and predicting properties that can be experimentally verified.

Density Functional Theory (DFT)

DFT has emerged as the gold standard for accurately calculating the energetics of small organic molecules.[12][13]

Expertise & Causality: The choice of functional and basis set is critical for obtaining reliable results. Simply using a default method is insufficient. Extensive benchmarking studies have shown that modern DFT functionals, particularly M06-2X with a Pople-style basis set like cc-pVDZ , offer the best balance of accuracy and computational efficiency for piperazine-based ligands.[2][3] This combination accurately models the non-covalent interactions and electronic effects that govern conformational preferences in these systems.

Protocol: DFT Conformational Search and Energy Calculation

-

Initial Structure Generation: Build the 3D structure of the N-substituted piperazine-2-carboxylic acid. Generate a series of potential starting conformations (e.g., chair with axial/equatorial substituents, boat).

-

Geometry Optimization: Perform a full geometry optimization for each starting structure using the chosen DFT method (e.g., M06-2X/cc-pVDZ). This allows each structure to relax to its nearest local energy minimum.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Relative Energy Calculation: Compare the Gibbs free energies (including ZPVE and thermal corrections) of all unique, stable conformers to determine their relative stabilities and predict the Boltzmann population of each at a given temperature.

Molecular Dynamics (MD) Simulations

MD simulations provide insight into the dynamic behavior of a molecule over time in a simulated environment (e.g., in a box of water molecules).[14]

Application: While DFT is excellent for static energy calculations, MD is used to observe the actual interconversion between conformers, map the pathways of these changes, and understand how solvent molecules interact with and influence the conformational preferences of the solute.

Conclusion: From Conformation to Function

The conformational analysis of N-substituted piperazine-2-carboxylic acids is a multi-faceted challenge that requires a synergistic application of NMR spectroscopy, X-ray crystallography, and high-level computational chemistry. By following an integrated workflow, researchers can move beyond a simple static picture to a dynamic understanding of how these molecules behave in different environments. This detailed structural knowledge is the bedrock of rational drug design, enabling the optimization of ligand-receptor interactions and the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[15][16]

References

- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.

- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.

- Piperazine Ring Conform

- (PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines.

- Process for preparing 2-piperazine carboxylic acid derivatives.

- Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. RSC Publishing.

- Biological Activities of Piperazine Deriv

- Conformational Analysis of Saturated Heterocyclic Six-Membered Rings.

- The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.

- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH.

- Piperazine synthesis. Organic Chemistry Portal.

- Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents. PubMed.

- Heterocyclic Conform

- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH.

- A Review on Six Membered Nitrogen Containing Heterocyclic Compounds with Various Biological Activities.

- Molecular dynamics simulation studies of absorption in piperazine activ

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 8. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

literature review on the use of piperazine scaffolds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have solidified its role as a fundamental building block in the design of a wide array of therapeutic agents. This guide provides a comprehensive analysis of the piperazine core, detailing its intrinsic properties, synthetic methodologies, and critical role across various therapeutic landscapes. By examining its function in blockbuster drugs and illustrating its impact on pharmacodynamics and pharmacokinetics, this document serves as a technical resource for professionals engaged in the art and science of drug discovery.

The "Privileged" Nature of the Piperazine Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperazine moiety is a prime example, found in drugs treating everything from psychosis to cancer.[2][3] This versatility stems from a unique combination of physicochemical and structural properties.

Physicochemical and Pharmacokinetic Profile

The two nitrogen atoms in the piperazine ring are key to its utility. They provide a high polar surface area and act as hydrogen bond acceptors and donors, which can significantly enhance water solubility and bioavailability—critical attributes for oral drug administration.[4][5]

-

Basicity and pKa: As a diprotic base, piperazine's two nitrogen atoms have distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[6][7] This allows for fine-tuning of the molecule's ionization state at physiological pH, which is crucial for target engagement, cell permeability, and avoiding off-target effects.

-

Solubility: Piperazine itself is freely soluble in water.[7] This inherent solubility is often imparted to the larger drug molecule, helping to overcome one of the most common hurdles in drug development.[5] By forming various salts, the solubility and dissolution rate can be further modulated.[6]

-